molecular formula C14H19N5O2S B12264741 1-(Cyclopropanesulfonyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-(Cyclopropanesulfonyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B12264741
M. Wt: 321.40 g/mol
InChI Key: OXCXURDRGVAVEY-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that features a unique combination of cyclopropanesulfonyl and pyrazolo[1,5-a]pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a pyrazole derivative with a suitable sulfonylating agent, followed by the introduction of the piperazine ring. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Cyclopropanesulfonyl derivatives: Compounds with the cyclopropanesulfonyl group may have similar chemical reactivity and applications.

Uniqueness

1-(Cyclopropanesulfonyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19N5O2S

Molecular Weight

321.40 g/mol

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C14H19N5O2S/c1-11-10-13-14(15-4-5-19(13)16-11)17-6-8-18(9-7-17)22(20,21)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3

InChI Key

OXCXURDRGVAVEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

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